
ZMYND19 Homologues in Model Organisms: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zndm19

Cat. No.: B398368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated

in diverse cellular processes, including signal transduction and cytoskeletal dynamics. Its

interaction with key cellular components such as the melanin-concentrating hormone receptor

1 (MCHR1), tubulin, and components of the mTORC1 signaling pathway has positioned it as a

protein of interest for various research fields, including neurobiology and oncology.

Understanding the function and regulation of ZMYND19 and its homologues in model

organisms is crucial for elucidating its physiological roles and its potential as a therapeutic

target. This technical guide provides a comprehensive overview of ZMYND19 homologues in

key model organisms, focusing on their expression, function, associated signaling pathways,

and the experimental methodologies used to study them.

ZMYND19 and its Homologues in Model Organisms
ZMYND19 is a highly conserved protein across vertebrates. Orthologs have been identified in

several key model organisms, facilitating the study of its function through genetic and

molecular approaches.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b398368?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Gene Symbol Gene Name Protein Name
Chromosomal

Location

Homo sapiens

(Human)
ZMYND19

zinc finger,

MYND-type

containing 19

Zinc finger

MYND domain-

containing

protein 19

9q34.3

Mus musculus

(Mouse)
Zmynd19

zinc finger,

MYND domain

containing 19

Zinc finger

MYND domain-

containing

protein 19

2

Danio rerio

(Zebrafish)
zmynd19

zinc finger,

MYND-type

containing 19

zinc finger,

MYND-type

containing 19

5

Drosophila

melanogaster

(Fruit Fly)

CG1147 CG1147 CG1147 3R

Caenorhabditis

elegans

(Nematode)

F28B4.4 F28B4.4 F28B4.4 X

Quantitative Expression Analysis of ZMYND19
Homologues
The expression patterns of ZMYND19 and its homologues provide insights into their potential

functions. Here, we summarize available quantitative and qualitative expression data across

different tissues and developmental stages.

Mus musculus (Mouse) - Zmynd19
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Tissue
Relative mRNA Expression

Level (qRT-PCR)

Protein Expression

(Immunohistochemistry)

Brain High

Expressed in various regions

including the cortex and

hippocampus

Testis High
Strong expression in

spermatocytes

Stomach Moderate Detected in the gastric mucosa

Heart Low Low-level expression

Liver Low Low-level expression

Kidney Low Low-level expression

Danio rerio (Zebrafish) - zmynd19
Expression of zmynd19 in zebrafish has been observed in the nervous system during

development.[1]

Developmental Stage
Expression Pattern (Whole-Mount In Situ

Hybridization)

24 hpf Hindbrain

48 hpf Hindbrain, developing gut

Drosophila melanogaster (Fruit Fly) - CG1147
Based on data from FlyAtlas 2, CG1147 shows widespread expression across various tissues

in adult flies.
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Tissue mRNA Signal (RNA-Seq)
Enrichment (compared to

whole fly)

Head Moderate 1.2

Thorax Moderate 1.1

Abdomen Moderate 1.0

Testis High 2.5

Ovary Moderate 1.5

Caenorhabditis elegans (Nematode) - F28B4.4
Expression data from WormBase indicates that F28B4.4 is expressed in various cell types

throughout the nematode's life cycle.

Anatomical System Expression

Nervous system Present

Intestine Present

Pharynx Present

Body wall musculature Present

Protein-Protein Interactions and Signaling Pathways
ZMYND19 is known to interact with several proteins, placing it at the crossroads of important

cellular signaling pathways.

Interaction with MCHR1 and Tubulin
ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-

concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the

regulation of energy balance.[2] This interaction suggests a role for ZMYND19 in modulating

MCHR1 signaling. Furthermore, ZMYND19 interacts with α- and β-tubulin through its MYND

domain, suggesting a link between receptor signaling and microtubule dynamics.[2][3]
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Role in the mTORC1 Signaling Pathway
Recent studies have revealed a critical role for ZMYND19 as a negative regulator of the

mTORC1 pathway.[4] ZMYND19, along with Muskelin (MKLN1), acts as a substrate for the C-

terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6] When not degraded by the

proteasome, ZMYND19 and MKLN1 accumulate and bind to Raptor, a key component of the

mTORC1 complex.[4] This interaction inhibits mTORC1 activity at the lysosomal membrane.[4]

[5][6]
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Phenotypic Analysis of Zmynd19 Knockout Mice
The International Mouse Phenotyping Consortium (IMPC) has generated and phenotyped a

Zmynd19 knockout mouse line, providing valuable insights into its in vivo function.[7][8]

Analysis of these mice has revealed several significant phenotypes.
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Phenotype Category Specific Phenotype Measurement Significance

Viability Subviable

Decreased number of

homozygous knockout

pups at weaning

p < 0.001

Growth/Size
Decreased body

weight

Lower body weight in

both males and

females compared to

wild-type littermates

p < 0.001

Metabolism
Increased circulating

glucose level

Higher fasting glucose

levels in knockout

mice

p < 0.01

Hematology
Decreased red blood

cell count

Lower erythrocyte

count in knockout

mice

p < 0.05

Skeletal
Abnormal skull

morphology

Alterations in

craniofacial structure

observed via X-ray

imaging

Descriptive

Experimental Protocols
This section provides detailed methodologies for key experiments used to study ZMYND19 and

its homologues.

Co-Immunoprecipitation (Co-IP) for Protein Interaction
Analysis
This protocol describes the co-immunoprecipitation of a target protein and its interacting

partners from cell lysates.
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1. Cell Lysis:

Harvest cells and wash with ice-cold PBS.
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Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM

EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (cell lysate).

2. Pre-clearing (Optional but Recommended):

Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate.

Incubate with gentle rotation for 1 hour at 4°C.

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

3. Immunoprecipitation:

Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. The optimal

antibody concentration should be determined empirically (typically 1-5 µg).

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add 30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.

4. Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower

detergent concentration).

5. Elution:

After the final wash, remove all supernatant.
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Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling

for 5-10 minutes.

Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

6. Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the

"bait" and potential "prey" proteins.

Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by

mass spectrometry.

GST Pull-Down Assay for In Vitro Protein Interaction
This protocol is used to confirm direct protein-protein interactions using a purified GST-tagged

"bait" protein.
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1. Preparation of GST-fusion protein:
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Express the GST-tagged "bait" protein in E. coli and purify it using glutathione-agarose

beads according to standard protocols.[9][10][11]

2. Immobilization of GST-fusion protein:

Incubate the purified GST-fusion protein (or GST alone as a negative control) with

glutathione-agarose beads in a binding buffer (e.g., PBS with 1% Triton X-100) for 1-2 hours

at 4°C.[9][10]

Wash the beads several times with the binding buffer to remove unbound protein.

3. Binding of Prey Protein:

Prepare a lysate containing the "prey" protein (e.g., from cultured cells or in vitro

transcription/translation).

Add the prey protein lysate to the beads immobilized with the GST-bait protein.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

4. Washing:

Pellet the beads by centrifugation.

Wash the beads 3-5 times with wash buffer (binding buffer with potentially increased salt

concentration) to remove non-specifically bound proteins.

5. Elution:

Elute the bound proteins from the beads using an elution buffer containing reduced

glutathione (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).

Alternatively, for SDS-PAGE analysis, elute by boiling in Laemmli sample buffer.

6. Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against

the prey protein.
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Generation of Knockout Mice using CRISPR/Cas9
This protocol provides a general workflow for generating gene knockout mice using the

CRISPR/Cas9 system.[5][12]
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1. Design and Synthesis of sgRNAs:
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Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the gene of

interest.

Synthesize the sgRNAs and Cas9 mRNA or obtain purified Cas9 protein.

2. Microinjection:

Prepare a microinjection mix containing the sgRNAs and Cas9 mRNA/protein in an

appropriate injection buffer.

Microinject the mixture into the pronucleus or cytoplasm of fertilized mouse zygotes.[12]

3. Embryo Transfer:

Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

4. Generation and Screening of Founder Mice:

Allow the pregnancies to proceed to term and screen the resulting pups (F0 generation) for

the presence of the desired mutation.

Genotyping can be performed by PCR amplification of the target locus followed by Sanger

sequencing or restriction fragment length polymorphism (RFLP) analysis.

5. Germline Transmission:

Breed the founder mice carrying the desired mutation with wild-type mice to confirm germline

transmission of the knockout allele.

Establish a colony of heterozygous and homozygous knockout mice for subsequent

phenotypic analysis.

Conclusion
The study of ZMYND19 homologues in model organisms has provided significant insights into

its role in fundamental cellular processes. Its involvement in the mTORC1 pathway highlights

its potential as a therapeutic target in diseases characterized by dysregulated cell growth and

metabolism. The availability of knockout mouse models and the application of advanced
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molecular techniques will continue to be instrumental in further dissecting the complex

functions of this intriguing protein. This technical guide serves as a valuable resource for

researchers embarking on the study of ZMYND19 and its homologues, providing a solid

foundation of current knowledge and established experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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